![molecular formula C8H5ClN2O B3210537 8-Chloro-1,5-naphthyridin-3-ol CAS No. 1071541-08-6](/img/structure/B3210537.png)
8-Chloro-1,5-naphthyridin-3-ol
Overview
Description
8-Chloro-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a derivative of the 1,5-naphthyridine class of compounds .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-1,5-naphthyridin-3-ol, has been a subject of research in the field of synthetic organic chemistry . Various synthetic protocols have been used for the construction of this scaffold, including Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For example, one major procedure used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (S N Ar) of the halogen atom at position 4 of the benzo [ b ] [1,5]naphthyridine ring .Molecular Structure Analysis
The molecular structure of 8-Chloro-1,5-naphthyridin-3-ol is based on the 1,5-naphthyridine scaffold . This scaffold is a heterocyclic compound containing two nitrogen atoms and is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 8-Chloro-1,5-naphthyridin-3-ol, exhibit a wide range of reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-1,5-naphthyridin-3-ol include its molecular formula (C8H5ClN2O), molecular weight (180.59), and its classification as a 1,5-naphthyridine derivative .Safety and Hazards
Future Directions
The future directions for research on 8-Chloro-1,5-naphthyridin-3-ol and other 1,5-naphthyridine derivatives could include further exploration of their synthesis, reactivity, and potential biological activities . Given their versatile applications in the fields of synthetic organic chemistry and medicinal chemistry, these compounds are likely to continue to be a focus of research .
properties
IUPAC Name |
8-chloro-1,5-naphthyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(12)4-11-8(6)7/h1-4,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIBZMIDJJLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,5-naphthyridin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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